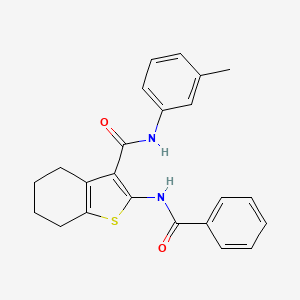

2-benzamido-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

2-Benzamido-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a thiophene-3-carboxamide derivative characterized by a tetrahydrobenzothiophene core substituted with a benzamido group at position 2 and a 3-methylphenyl carboxamide moiety at position 2. Its molecular formula is C₁₆H₁₈N₂OS, with a molecular weight of 286.4 g/mol (CAS: 83822-34-8) .

The compound’s synthesis typically involves condensation reactions of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide intermediates with appropriate acylating agents, as seen in analogous protocols . Its structural elucidation likely employs crystallographic tools such as SHELX and ORTEP, widely used for small-molecule refinement and visualization .

Properties

IUPAC Name |

2-benzamido-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2S/c1-15-8-7-11-17(14-15)24-22(27)20-18-12-5-6-13-19(18)28-23(20)25-21(26)16-9-3-2-4-10-16/h2-4,7-11,14H,5-6,12-13H2,1H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNMLCFYGZDHAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361954 | |

| Record name | STK043348 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5581-87-3 | |

| Record name | STK043348 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

Introduction of the Benzamido Group: The benzamido group can be introduced through an amidation reaction using benzoyl chloride and an amine.

Attachment of the Methylphenyl Group: The methylphenyl group can be attached via a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and appropriate catalysts.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits notable antifungal and antibacterial activities. In a study examining similar benzothiophene derivatives, compounds with analogous structures demonstrated effective inhibition against various microbial strains, suggesting a promising role for 2-benzamido-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. The structure's ability to interact with specific molecular targets involved in cancer progression marks it as a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. Its action may involve the inhibition of pro-inflammatory cytokines and enzymes, making it relevant for conditions characterized by chronic inflammation .

Case Study 1: Antimicrobial Activity

In a comparative study of various benzothiophene derivatives, this compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at low concentrations (MIC values), highlighting its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound involved its application in human cancer cell lines. The study reported that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptosis markers. These findings support the hypothesis that this compound could be developed into a novel anticancer drug .

Mechanism of Action

The mechanism of action of 2-benzamido-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Key Observations :

- Azomethine vs. Benzamido Groups : Azomethine derivatives (e.g., Compounds I and II) show broad-spectrum antimicrobial activity, whereas benzamido-substituted analogues (e.g., the target compound) may prioritize stability over reactivity due to the absence of a labile Schiff base .

- Functional Group Diversity : The 3-hydroxypropyl derivative highlights how polar substituents can enhance solubility, a critical factor in drug development.

Biological Activity

2-benzamido-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H22N2O2S

- Molecular Weight : 390.5 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antiviral , antibacterial , and antifungal properties.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity. For instance:

- A study demonstrated that derivatives of benzothiophene compounds showed promising results against various viral strains including the varicella-zoster virus and cytomegalovirus (CMV) with IC50 values in the low micromolar range .

Antibacterial and Antifungal Properties

The compound has shown potential antibacterial and antifungal activities:

- In vitro studies suggest that it inhibits the growth of several bacterial strains and fungi . The mechanism appears to involve disruption of cellular processes essential for microbial survival.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or bacterial metabolism.

- Disruption of Membrane Integrity : It has been suggested that the compound can alter membrane permeability in bacteria and fungi.

- Targeting Specific Pathways : Research indicates that it may target specific signaling pathways involved in cell proliferation and apoptosis in infected cells.

Case Study 1: Antiviral Efficacy

A study focused on a series of benzothiophene derivatives found that compounds structurally related to this compound exhibited significant antiviral activity against herpes simplex virus (HSV) with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative tested .

Case Study 2: Antibacterial Activity

In another investigation assessing the antibacterial properties of related compounds against Staphylococcus aureus and Escherichia coli, derivatives showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL . This suggests a strong potential for development as a therapeutic agent.

Data Tables

| Biological Activity | IC50 (µM) | MIC (µg/mL) |

|---|---|---|

| Antiviral (HSV) | 0.5 - 10 | N/A |

| Antibacterial (S. aureus) | N/A | 32 |

| Antifungal | N/A | N/A |

Q & A

Q. What are the standard synthetic routes for 2-benzamido-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the tetrahydrobenzothiophene core via cyclization of substituted cyclohexanones with sulfur-containing reagents.

- Step 2 : Introduction of the benzamido group via amidation or acylation reactions under anhydrous conditions (e.g., using dichloromethane or ethanol as solvents).

- Step 3 : Coupling with 3-methylphenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt). Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to achieve yields >70%. Purification often employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are employed to characterize this compound?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and hydrogen bonding patterns (e.g., amide proton shifts at δ 8.5–10.5 ppm).

- IR Spectroscopy : Identification of functional groups (C=O stretch at ~1650–1700 cm⁻¹, N-H bend at ~3300 cm⁻¹).

- LC-MS/HRMS : Verification of molecular weight and purity (>95% by HPLC).

- X-ray crystallography : For absolute configuration determination using SHELX software for refinement .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates for acylation steps.

- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps.

- Purification : Gradient elution in HPLC with C18 columns improves separation of closely related impurities .

Q. What strategies resolve contradictions in reported biological activities across studies?

Contradictions may arise from assay variability or structural analogs. Mitigation approaches:

- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and positive controls.

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerism or polymorphic differences.

- Meta-Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the benzamido moiety enhance antibacterial activity) .

Q. How can computational tools predict the biological activity of derivatives?

- PASS Online : Predicts anticancer, antimycobacterial, and anti-inflammatory activity based on structure-activity relationships (SAR).

- Docking Studies : Identify potential protein targets (e.g., tubulin or kinase binding sites) using AutoDock Vina.

- Validation : Correlate predictions with in vitro assays (e.g., MIC values for antimicrobial activity) and HPLC purity checks .

Q. What role do hydrogen-bonding networks play in this compound’s molecular interactions?

Hydrogen bonding dictates crystal packing and target binding:

- Graph Set Analysis : Classifies motifs (e.g., R²₂(8) rings from N-H···O=C interactions).

- Bioactivity : Amide protons often form critical H-bonds with biological targets (e.g., DNA gyrase in bacteria).

- X-ray Data : SHELX-refined structures reveal intermolecular distances (2.8–3.2 Å) compatible with strong H-bonds .

Q. How do ring-puckering dynamics influence the compound’s bioactivity?

- Cremer-Pople Parameters : Quantify puckering amplitude (q) and phase angle (φ) for the tetrahydrobenzothiophene ring.

- Conformational Analysis : MD simulations show that puckered conformers enhance membrane permeability.

- SAR : Planarized analogs exhibit reduced activity, suggesting puckering is critical for target engagement .

Q. What methodologies establish structure-activity relationships (SAR) for derivatives?

Q. Tables

| Key Structural Moieties and Bioactivity (Based on ) |

|---|

| Moiety |

| Tetrahydrobenzothiophene core |

| 3-Methylphenyl group |

| Benzamido substituent |

| Common Reaction Conditions for Synthesis (Based on ) |

|---|

| Step |

| Cyclization |

| Acylation |

| Final Coupling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.